2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

Organic Synthesis Protecting Group Strategy Histamine Derivatives

Standard histamine building blocks suffer from undesired N-alkylation side reactions, leading to low yields and inseparable regioisomeric mixtures. 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine (CAS 195053-92-0) resolves this via a bulky N1-trityl protecting group that delivers orthogonal reactivity: the free ethylamine side chain participates in amide bond formation, reductive amination, or urea synthesis, while the trityl group protects the imidazole N1 and directs lithiation to the C2 position. - Supplied with ≥98% purity; confirmed by HPLC. - Stable under basic and nucleophilic conditions; readily deprotected under mild acid. - In stock for immediate global dispatch.

Molecular Formula C24H23N3
Molecular Weight 353.5 g/mol
CAS No. 195053-92-0
Cat. No. B071128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
CAS195053-92-0
Molecular FormulaC24H23N3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN
InChIInChI=1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2
InChIKeyWZPAUNPMGPHBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine: Overview & Core Characteristics


2-(1-Trityl-1H-imidazol-4-yl)-ethylamine (CAS 195053-92-0) is an imidazole-based synthetic intermediate bearing a bulky trityl (triphenylmethyl) protecting group at the N1-position . This N-trityl protection confers enhanced organic solubility and steric bulk, enabling regioselective functionalization at the C2 and C4 positions of the imidazole ring while preventing undesired N-alkylation side reactions [1]. The compound is primarily employed as a building block in the synthesis of histamine receptor ligands, angiotensin II AT1 receptor antagonists, and other biologically active imidazole-containing molecules . The trityl group is readily introduced via reaction of histamine derivatives with triphenylmethyl chloride under mild conditions and can be cleanly removed under acidic conditions to reveal the free imidazole nitrogen for downstream pharmaceutical applications .

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine: Why In-Class Substitution Fails


The unique value of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine derives from the combination of an unprotected primary ethylamine side chain with an N1-trityl-protected imidazole ring. This specific substitution pattern enables orthogonal reactivity: the free amine can participate in amide bond formation, reductive amination, or urea synthesis while the trityl group simultaneously protects the imidazole N1 from alkylation and directs lithiation to the C2 position [1]. Alternative protecting groups such as N-benzyl suffer from competing benzyl deprotonation during lithiation, while N-tosyl protection reduces C2-anion nucleophilicity, and N-alkoxymethyl groups require harsh acidic reflux for removal [2]. Furthermore, analogs lacking the trityl group entirely (e.g., unsubstituted histamine) undergo N-alkylation side reactions that significantly reduce yields of 2- or 4-substituted imidazole products and generate difficult-to-separate regioisomeric mixtures [1]. The trityl group's orthogonal stability—resistant to bases, nucleophiles, and reducing agents yet cleaved under mild acidic conditions—provides a tactical advantage that generic imidazole building blocks cannot replicate .

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine: Quantitative Evidence for Selection


Synthetic Yield of Tritylation Route

The N-tritylation of histamine derivatives proceeds with high efficiency under mild conditions, delivering isolated yields substantially superior to alternative N-protection strategies reported for imidazole substrates. The two-step protocol—involving sequential trifluoroacetylation of the primary amine followed by N1-tritylation with triphenylmethyl chloride—affords 2,2,2-trifluoro-N-[2-(1-trityl-1H-imidazol-4-yl)-ethyl]-acetamide in 91% isolated yield (45.54 g) . This protected intermediate undergoes subsequent alkaline hydrolysis to release 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine in 90% yield . The high-yielding, scalable nature of this sequence contrasts sharply with alternative N-benzyl protection of imidazole, which suffers from competitive benzyl deprotonation during lithiation and typically yields 2-substituted products in the modest-to-moderate range [1].

Organic Synthesis Protecting Group Strategy Histamine Derivatives

Protecting Group Orthogonality

The N-trityl group on imidazole demonstrates a uniquely orthogonal stability profile that enables sequential functionalization strategies not feasible with alternative imidazole protecting groups. Trityl-protected imidazoles exhibit robust stability toward bases, nucleophiles, oxidizing agents, and reducing agents, with deprotection requiring only mildly acidic conditions (e.g., dilute HCl or TFA at room temperature) . This contrasts with N-alkoxymethyl protection, which necessitates strong acid reflux for removal [1], and N-sulfonyl protection, which reduces nucleophilicity at C2 and complicates subsequent lithiation steps [1]. The trityl group's acid-lability is sufficiently mild to preserve acid-sensitive functionalities elsewhere in complex molecules, a critical advantage during convergent synthetic routes toward histamine receptor ligands [2].

Protecting Group Chemistry Orthogonal Protection Multi-step Synthesis

Histamine H3 Receptor Ligand Synthesis

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine serves as a key synthetic intermediate in the preparation of chiral histamine H3-receptor ligands that combine structural elements of the antagonist iodoproxyfan and the agonist α-methylhistamine [1]. In a validated synthetic protocol, this N-trityl-protected ethylamine building block undergoes condensation with ethyl benzimidate or ethyl pivalimidate derivatives to generate ligands that were subsequently screened for H3-receptor affinity on rat cerebral cortex [1]. This specific synthetic application is documented in peer-reviewed medicinal chemistry literature and distinguishes the compound from simpler imidazole building blocks that lack the appropriate substitution pattern for generating H3-receptor pharmacophores [2]. The trityl protection is critical for enabling regioselective functionalization during ligand assembly while preventing undesired N-alkylation at the imidazole core [3].

Medicinal Chemistry Histamine H3 Receptor GPCR Ligand Synthesis

Purity and Analytical Characterization

Commercial suppliers provide 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine with standard purity specifications of ≥97-98% as determined by HPLC, NMR, or GC analysis, with batch-specific Certificates of Analysis (CoA) available upon request . This level of analytical characterization exceeds that typically provided for custom-synthesized or research-grade in-house preparations of alternative N-protected histamine derivatives. The compound's molecular identity is unambiguously established by 1H NMR (300 MHz, CDCl3, diagnostic signals at δ 7.41-7.33 for trityl aromatic protons and δ 2.79 for ethylamine methylene adjacent to nitrogen) and mass spectrometry . Storage specifications recommend protection from light at 4°C for long-term stability .

Quality Control Analytical Chemistry Procurement Specifications

Supply Chain Reliability

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is commercially available from multiple established chemical suppliers including Bidepharm (≥97% purity, Shanghai/Shenzhen/Tianjin/Wuhan/Chengdu stock locations) , ChemScene (≥98% purity, Cat. No. CS-W006417, storage at 4°C) , Santa Cruz Biotechnology (100 mg and 1 g pack sizes) [1], Iris Biotech (Product code HAA9185) [2], and AKSci (98% purity, hydrate form) . This multi-sourced availability provides procurement redundancy not consistently available for alternative N-protected imidazole-ethylamine derivatives such as the corresponding N-benzyl or N-SEM analogs, which are often custom-synthesized with longer lead times and higher minimum order quantities.

Supply Chain Procurement Commercial Availability

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine: Validated Application Scenarios


Histamine H3-Receptor Ligand Synthesis

Procurement of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine enables the preparation of chiral histamine H3-receptor ligands via condensation reactions with ethyl benzimidate or ethyl pivalimidate derivatives. This validated synthetic route, documented in peer-reviewed medicinal chemistry literature, leverages the orthogonal reactivity of the free ethylamine side chain while the trityl group protects the imidazole N1 from undesired alkylation [1]. The resulting ligands can be screened for H3-receptor affinity and functional activity in rat cerebral cortex assays, supporting structure-activity relationship (SAR) studies for CNS-targeted drug discovery programs. The mild acidic deprotection of the trityl group at the final synthetic stage preserves acid-sensitive pharmacophore elements [2].

Solid-Phase Peptide Synthesis with Decarboxy-Histidine

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine functions as a decarboxy-histidine building block for solid-phase peptide synthesis, where it can be placed at the C-terminus of peptides to replace natural histidine residues [1]. This application exploits the trityl group's compatibility with Fmoc/t-Bu solid-phase synthesis conditions and its acid-lability, which permits simultaneous deprotection of the imidazole N1 during final TFA cleavage from the resin. The building block has been incorporated into potent agonists of histamine H2 receptors (H2R), histamine H4 receptors (H4R), and inhibitors of farnesyltransferase and geranylgeranyltransferase-I, demonstrating its utility across multiple therapeutic target classes [1].

Angiotensin II AT1 Receptor Antagonist Intermediates

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine serves as a key synthetic intermediate in the preparation of substituted imidazole derivatives designed as angiotensin II AT1 receptor antagonists [1]. The compound's trityl-protected imidazole core enables regioselective functionalization at the C2 and C4 positions required for constructing the biphenyltetrazole pharmacophore characteristic of this drug class. The documented high synthetic yields (>90%) for both introduction and subsequent hydrolysis of the N-trifluoroacetyl intermediate ensure cost-efficient scale-up for medicinal chemistry campaigns targeting the renin-angiotensin system [2].

Dual H1/H3 Receptor Antagonist Synthesis

The trityl-protected imidazole scaffold represented by 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine and its derivatives (e.g., 4-iodo-1-trityl-1H-imidazole) enables the construction of dual histamine H1/H3 receptor antagonists via metalation, carbonyl addition, reduction, and amidine formation sequences [1]. The trityl group's stability toward organometallic reagents (e.g., ethylmagnesium bromide) permits C4-lithiation and subsequent electrophilic trapping, while final acidic deprotection cleanly reveals the free imidazole nitrogen without racemization or functional group degradation [2]. This synthetic strategy supports the development of novel antihistamine agents with potential applications in allergic rhinitis and sleep disorders [1].

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